molecular formula C23H13Br2F2N3O3S B343814 METHYL (2E)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-6-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE

METHYL (2E)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-6-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE

Cat. No.: B343814
M. Wt: 609.2 g/mol
InChI Key: MCWJIBCGCCNHGN-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, fluoro, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-6-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and thiazolopyridine derivatives. The key steps in the synthesis may include:

    Condensation Reactions: Formation of the benzylidene group through condensation reactions.

    Cyclization: Formation of the thiazolopyridine ring system.

    Functional Group Transformations: Introduction of amino, bromo, fluoro, and cyano groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxyl

Properties

Molecular Formula

C23H13Br2F2N3O3S

Molecular Weight

609.2 g/mol

IUPAC Name

methyl (2E)-5-amino-7-(5-bromo-2-fluorophenyl)-2-[(5-bromo-2-fluorophenyl)methylidene]-6-cyano-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C23H13Br2F2N3O3S/c1-33-23(32)19-18(13-8-12(25)3-5-16(13)27)14(9-28)20(29)30-21(31)17(34-22(19)30)7-10-6-11(24)2-4-15(10)26/h2-8,18H,29H2,1H3/b17-7+

InChI Key

MCWJIBCGCCNHGN-REZTVBANSA-N

SMILES

COC(=O)C1=C2N(C(=C(C1C3=C(C=CC(=C3)Br)F)C#N)N)C(=O)C(=CC4=C(C=CC(=C4)Br)F)S2

Isomeric SMILES

COC(=O)C1=C2N(C(=C(C1C3=C(C=CC(=C3)Br)F)C#N)N)C(=O)/C(=C\C4=C(C=CC(=C4)Br)F)/S2

Canonical SMILES

COC(=O)C1=C2N(C(=C(C1C3=C(C=CC(=C3)Br)F)C#N)N)C(=O)C(=CC4=C(C=CC(=C4)Br)F)S2

Origin of Product

United States

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